

# Technical Guide: 3-Amino-2-Methylazetidine Chiral Building Blocks

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## Compound of Interest

**Compound Name:** *tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate*

**CAS No.:** 2007915-43-5

**Cat. No.:** B2724704

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Strategic Sourcing, Stereochemical Validation, and Quality Assurance

## Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized

-rich scaffolds over traditional planar aromatics to improve solubility and metabolic stability.<sup>[1]</sup> The 3-amino-2-methylazetidine scaffold is a premier example of this shift.<sup>[1][2]</sup> By introducing a methyl group at the C2 position of the azetidine ring, this building block introduces a second chiral center, creating a rigidified diamine core that vectors substituents in precise three-dimensional orientations.

This guide provides a technical framework for researchers sourcing this scaffold. It moves beyond a simple vendor list to establish a self-validating procurement protocol, ensuring that the material received meets the stringent stereochemical (

) and chemical purity requirements necessary for structure-activity relationship (SAR) fidelity.

# Part 1: Structural Significance & Stereochemical Landscape[1]

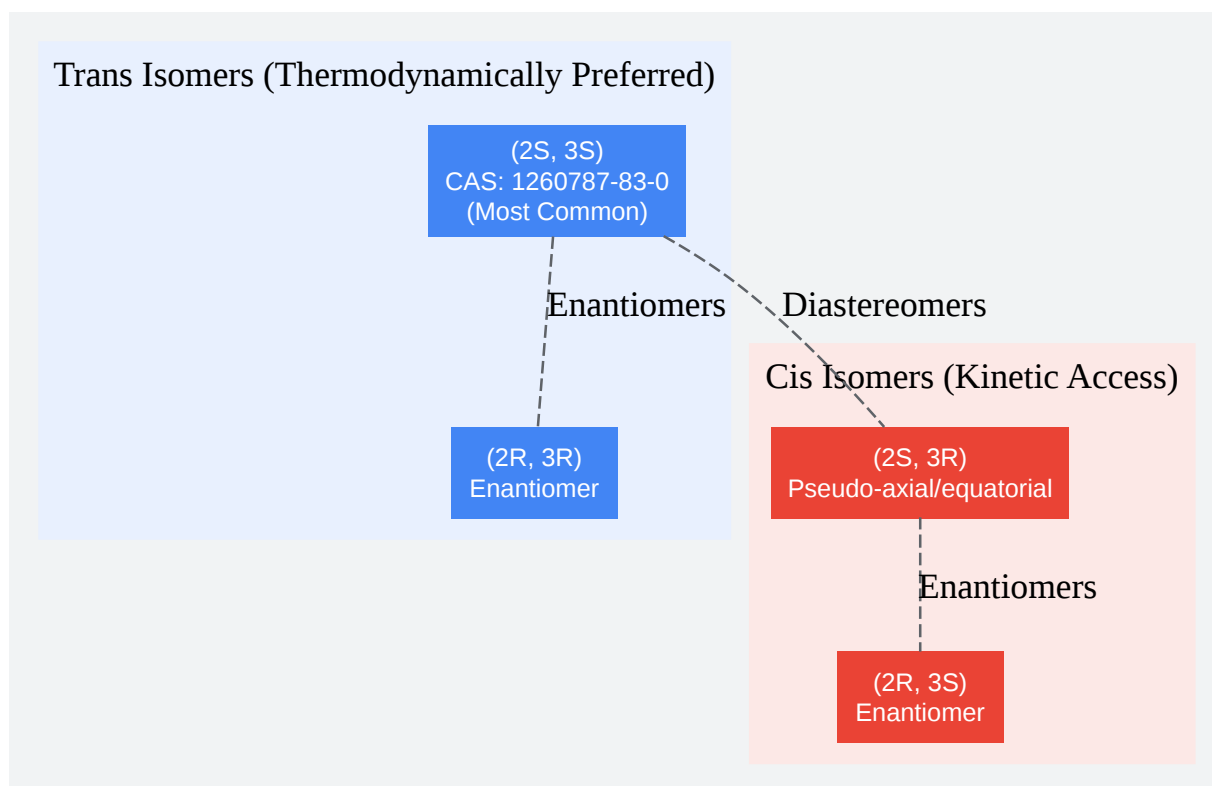
## The Conformational Lock

Unlike flexible linear diamines (e.g., 1,2-diaminopropane), 3-amino-2-methylazetidine locks the N-C-C-N torsion angle.[1] This restriction reduces the entropic penalty of binding to a protein target.[2][3]

- Vector Control: The relative stereochemistry (cis vs. trans) dictates the exit vectors of the N1 and N3 substituents.[2]
- Basicity Modulation: The strained 4-membered ring lowers the pK<sub>a</sub> of the ring nitrogen (typically ~8.5–9.[1][2]5) compared to pyrrolidines, often improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]

## Stereoisomer Definition

There are four distinct stereoisomers. Sourcing errors frequently occur here due to ambiguous nomenclature in vendor catalogs (e.g., labeling a mixture as "trans" without specifying enantiopurity).



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Figure 1: Stereochemical relationships of the 3-amino-2-methylazetidine scaffold. The (2S,3S) isomer is the most widely available due to its derivation from L-Threonine.[1]

## Part 2: Synthetic Origins & Impurity Profiling

Understanding how the supplier makes the compound allows you to predict the impurities.[2]

### Dominant Manufacturing Routes

Most commercial supplies are derived from chiral amino acid pools to avoid expensive chiral resolution of racemates.[2]

Route	Starting Material	Key Intermediate	Common Impurities
A (Standard)	L-Threonine	-Lactam (Azetidin-2-one)	Residual lactam (carbonyl peak at ~175 ppm), Ring-opened linear amines. [1][2]
B (Alternative)	L-Alanine	2-methyl-epichlorohydrin	Oligomeric azetidines, Chloride salts.[1][2]

## The "Free Base" Trap

Critical Warning: 3-amino-2-methylazetidine free base is highly hygroscopic, volatile, and prone to polymerization (ring-opening polymerization driven by strain relief).[1][2]

- Recommendation: Always purchase as the Dihydrochloride (2HCl) or Tosylate (TsOH) salt.[1][2]
- Handling: If the free base is required for a reaction, generate it in situ using a scavenger base (e.g., ) rather than isolating it.[2]

## Part 3: Supplier Evaluation & Market Landscape

Do not select suppliers solely on price. For chiral strained rings, stereochemical fidelity is the primary cost driver.[2]

### Tiered Supplier Framework

Tier 1: Originators (Synthesis on Site)

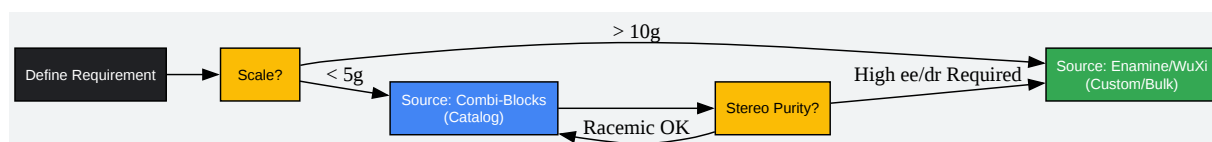
- Enamine (Ukraine/Latvia): The global leader in azetidine chemistry.[1][2] They hold the largest stock of specific stereoisomers and "basicity-tuned" analogs.[1][2]
  - Best for: Novel analogs, specific enantiomers (e.g., pure (2S,3S)), and scale-up (>100g).

- WuXi AppTec (China): Excellent for custom synthesis if the specific protecting group pattern (e.g., N1-Boc, N3-Fmoc) is needed for automated synthesis.[1][2]

Tier 2: Catalog Aggregators (Stock & Resell)

- Combi-Blocks (USA): High reliability for standard building blocks (e.g., N-Boc protected versions).[1][2] Often sources from Tier 1 but provides faster local logistics.[2]
- MilliporeSigma: Carries standard isomers, usually at a higher price point but with robust CoA documentation suitable for GMP-adjacent work.[1][2]

## Decision Matrix for Purchasing



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Figure 2: Sourcing decision tree based on scale and stereochemical stringency.

## Part 4: Experimental Validation Protocol (QC)

Trusting the Certificate of Analysis (CoA) is insufficient for chiral building blocks, especially those prone to epimerization.

### Protocol: Chiral Integrity Check (Derivatization)

Direct chiral HPLC of the diamine is difficult due to lack of UV chromophores and high polarity. The standard validation method involves derivatization with an isothiocyanate.[2]

Materials:

- Analyte: 3-amino-2-methylazetidinium salt.[1][2]

- Reagent: GITC (2,3,4,6-Tetra-O-acetyl- $\beta$ -D-glucopyranosyl isothiocyanate) or FDAA (Marfey's Reagent).[1]
- Solvent: Acetonitrile/Water.[1][2]

#### Step-by-Step Methodology:

- Dissolution: Dissolve 1 mg of the azetidone salt in 100

L of 1M

.

- Derivatization: Add 1.1 equivalents of GITC (dissolved in acetonitrile). Shake at RT for 30 mins.

- Quench: Add 10

L of 1M HCl to neutralize.

- Analysis: Inject onto a standard C18 HPLC column (not a chiral column).
  - Mechanism:[1][2][4][5] The chiral derivatizing agent converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[2]
  - Detection: UV at 254 nm (GITC) or 340 nm (Marfey's).[1][2]

## Protocol: Salt Stoichiometry (H-NMR)

Suppliers often sell "HCl salts" that are actually non-stoichiometric mixtures.[1][2]

- Dissolve 10 mg in

.

- Add an internal standard (e.g., Maleic Acid, 5 mg).
- Integrate the C2-methyl doublet (approx 1.4 ppm) against the internal standard protons.[1][2]

- Calculation: If the weight-based purity is <85% but organic purity is >98%, you likely have excess water or inorganic salts (NaCl/KCl) from the neutralization step.[1][2]

## Part 5: Data Summary of Key Derivatives

Derivative Type	CAS (Example)	Stability	Usage Note
Dihydrochloride	1260787-83-0	High (Solid)	Hygroscopic.[1][2] Store in desiccator. Best for general use. [2]
N1-Boc Protected	1018443-01-0	Very High	Allows selective reaction at N3 amine. [1][2] Liquid/Oil at RT.
N1-Cbz Protected	1203099-07-3	High	UV active (easier to monitor).[1][2] Removal requires hydrogenation.[2]
Free Base	N/A	Low	Do not store. Generate in situ only. [1][2]

## References

- Lowe, D.The Azetidine Connection.[2] Science (In the Pipeline).[1][2] Available at: [\[Link\]](#)
- Kuduk, S. D., et al.Synthesis and evaluation of 3-amino-2-methylazetidines as conformationally restricted diamine scaffolds.[1][2]Tetrahedron Letters, 2004.[2] (Foundational work on the synthesis from L-Threonine).[1][2]

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## Sources

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- [3. Azetidines - Enamine \[enamine.net\]](#)
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- [5. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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